Cyclopentyl pentanoate

説明

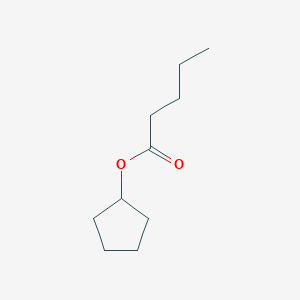

Structure

3D Structure

特性

CAS番号 |

5451-99-0 |

|---|---|

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC名 |

cyclopentyl pentanoate |

InChI |

InChI=1S/C10H18O2/c1-2-3-8-10(11)12-9-6-4-5-7-9/h9H,2-8H2,1H3 |

InChIキー |

WODFKKJZIWGYCU-UHFFFAOYSA-N |

正規SMILES |

CCCCC(=O)OC1CCCC1 |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Cyclopentyl Pentanoate

Abstract: This document provides a comprehensive technical overview of cyclopentyl pentanoate, an ester of significant interest in the fragrance, flavor, and specialty chemical industries. The guide details its chemical identity, physicochemical properties, spectroscopic profile, a validated synthesis protocol, and essential safety information. This resource is intended for researchers, chemists, and drug development professionals requiring in-depth knowledge of this compound for application in their work.

Compound Identification and Nomenclature

This compound is an organic compound classified as an ester. It is formed from the condensation of cyclopentanol and pentanoic acid.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in experimental and industrial settings. These properties dictate the conditions required for storage, handling, and use in various formulations.

| Property | Value | Source |

| Molecular Weight | 170.25 g/mol | [1][2] |

| Boiling Point | 214.4 °C at 760 mmHg | [3] |

| Density | 0.94 g/cm³ | [3] |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 170.130679813 Da | [1] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical compound. The following sections detail the expected spectral characteristics of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands indicative of its functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1735-1750 cm⁻¹ . This is the most prominent feature of the spectrum.

-

C-O Stretch (Ester): A strong band will appear in the region of 1150-1250 cm⁻¹ .

-

C-H Stretch (Aliphatic): Multiple bands will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the cyclopentyl and pentyl chains.

-

C-H Bend (Aliphatic): Bending vibrations for CH₂ and CH₃ groups will be present around 1465 cm⁻¹ and 1375 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen environment in the molecule. The expected chemical shifts (δ) in CDCl₃ are:

-

~5.1 ppm (quintet, 1H): The proton on the carbon of the cyclopentyl ring attached to the oxygen (-O-CH -).

-

~2.2 ppm (triplet, 2H): The protons on the α-carbon of the pentanoate chain (-CH ₂-C=O).

-

~1.5-1.8 ppm (multiplet, 10H): Overlapping signals from the remaining eight protons on the cyclopentyl ring and the two protons on the β-carbon of the pentanoate chain.

-

~1.3 ppm (sextet, 2H): The protons on the γ-carbon of the pentanoate chain.

-

~0.9 ppm (triplet, 3H): The terminal methyl group protons of the pentanoate chain (-CH ₃).

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework.

-

~173 ppm: The carbonyl carbon of the ester group (C =O).

-

~77 ppm: The carbon of the cyclopentyl ring bonded to the oxygen (-O-C H-).

-

~34 ppm: The α-carbon of the pentanoate chain (-C H₂-C=O).

-

~32 ppm: The carbons of the cyclopentyl ring adjacent to the -O-CH- carbon.

-

~28 ppm: The β-carbon of the pentanoate chain.

-

~23 ppm: The carbons of the cyclopentyl ring β to the -O-CH- carbon.

-

~22 ppm: The γ-carbon of the pentanoate chain.

-

~14 ppm: The terminal methyl carbon of the pentanoate chain (-C H₃).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (GC-MS) is a key tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 170 , corresponding to the molecular weight of the compound, may be observed, though it might be weak[2].

-

Key Fragments: Common fragmentation patterns for esters include McLafferty rearrangement and cleavage at the ester linkage. Expect significant peaks at:

-

m/z = 102: Corresponding to the pentanoic acid fragment [CH₃(CH₂)₃COOH]⁺.

-

m/z = 85: Loss of the cyclopentoxy group, leaving the pentanoyl cation [CH₃(CH₂)₃CO]⁺.

-

m/z = 69: The cyclopentyl cation [C₅H₉]⁺.

-

m/z = 57: The butyl cation [C₄H₉]⁺, a common fragment from the pentanoate chain.

-

Synthesis and Purification Protocol

This compound is most commonly synthesized via Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5][6][7][8]

Fischer Esterification Workflow

This protocol outlines the synthesis of this compound from cyclopentanol and pentanoic acid using sulfuric acid as a catalyst. The reaction is driven to completion by using an excess of the alcohol and removing the water byproduct.[4][5][8]

Caption: Fischer Esterification workflow for this compound synthesis.

Step-by-Step Methodology

Materials:

-

Pentanoic acid

-

Cyclopentanol (use in excess, e.g., 2-3 equivalents)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or Ethyl acetate)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pentanoic acid (1.0 eq) and cyclopentanol (2.0 eq). Cyclopentanol serves as both reactant and solvent, helping to shift the equilibrium towards the product.[4][5]

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the carboxylic acid mass) to the mixture. This step is exothermic.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed (typically 2-4 hours).

-

Cooling and Quenching: Allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing deionized water.

-

Extraction and Washing: Extract the product into diethyl ether.[5] Wash the organic layer sequentially with:

-

Drying: Dry the separated organic layer over anhydrous sodium sulfate.[5]

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The resulting crude ester can be purified by fractional distillation under reduced pressure to yield pure this compound.

Chemical Reactivity and Stability

-

Hydrolysis: As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-catalyzed hydrolysis: This is the reverse of the Fischer esterification, yielding cyclopentanol and pentanoic acid. The reaction is at equilibrium.

-

Base-catalyzed hydrolysis (Saponification): This reaction is irreversible and produces cyclopentanol and the carboxylate salt of pentanoic acid (e.g., sodium pentanoate).

-

-

Transesterification: In the presence of another alcohol and an acid or base catalyst, this compound can undergo transesterification to form a new ester.

-

Stability: The compound is stable under normal storage conditions (cool, dry, well-ventilated area). It should be kept away from strong acids, strong bases, and oxidizing agents to prevent decomposition.

Applications and Relevance

While direct applications in drug development are not prominently documented, cyclopentyl esters and related structures are valuable in several areas of chemical science:

-

Fragrance and Flavors: Many esters, particularly those with moderate chain lengths, have characteristic fruity or floral scents. This compound is used in the fragrance industry for its unique aroma profile.

-

Specialty Solvents: The ester functional group and hydrocarbon chains give it properties that can make it a useful non-polar to moderately polar solvent for specific applications.

-

Synthetic Intermediates: Cyclopentane and cyclopentanol derivatives are important building blocks in organic synthesis.[9][10] Research into cyclopentane-based analogs targeting enzymes like MraY in bacteria highlights the potential of this scaffold in medicinal chemistry.[11]

Safety and Toxicology

There is limited specific toxicological data available for this compound itself. However, based on the properties of similar esters and cyclopentane derivatives, the following precautions are advised.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

-

Hazards: May cause skin and eye irritation. Inhalation of high concentrations of vapor may lead to dizziness and nausea.[13] Like many organic esters, it is combustible and should be kept away from open flames and sources of ignition.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is a well-defined ester with established physicochemical and spectroscopic properties. Its synthesis is straightforward via Fischer esterification, a cornerstone reaction in organic chemistry. While its primary applications currently lie in the fragrance industry, the cyclopentyl moiety is a recognized scaffold in medicinal chemistry, suggesting potential for its derivatives in future research and development. This guide provides the foundational technical data necessary for scientists to confidently handle, characterize, and utilize this compound in their work.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link][2]

-

Letopharm Limited. (n.d.). This compound| CAS:#5451-99-0. Retrieved from [Link][3]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanes. Retrieved from [Link][9]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link][4]

-

Belsito, D., et al. (2012). Toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. ResearchGate. Retrieved from [Link][13]

-

University of Toronto. (n.d.). Experiment: Fischer Esterification. Retrieved from a general university chemistry lab manual source.[6]

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link][7]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link][8]

-

Lee, J., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. National Institutes of Health. Retrieved from [Link][11]

-

Google Patents. (n.d.). Process for the preparation of cyclopentanols. Retrieved from [10]

Sources

- 1. This compound | C10H18O2 | CID 228763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound| CAS:#5451-99-0 -Letopharm Limited [letopharm.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cerritos.edu [cerritos.edu]

- 7. athabascau.ca [athabascau.ca]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Cyclopentane synthesis [organic-chemistry.org]

- 10. EP0829466A1 - Process for the preparation of cyclopentanols - Google Patents [patents.google.com]

- 11. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

Cyclopentyl Pentanoate (CAS 5451-99-0): A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl pentanoate (CAS 5451-99-0), also known as cyclopentyl valerate, is an ester recognized for its characteristic fruity aroma. While its primary applications are rooted in the flavor and fragrance industries, its distinct molecular architecture and physicochemical properties merit consideration for broader applications in scientific research and pharmaceutical development. This technical guide provides a detailed exploration of this compound, covering its fundamental properties, validated synthesis protocols, robust analytical characterization methods, potential applications in a research and development context, and essential safety and handling protocols. The objective is to furnish researchers, chemists, and drug development professionals with the critical, in-depth knowledge required to effectively and safely leverage this compound in advanced applications.

Core Compound Identity and Physicochemical Properties

This compound is the organic ester formed from the condensation of cyclopentanol and pentanoic acid. Its structure, featuring a five-membered aliphatic ring linked to a five-carbon ester chain, is the basis for its physical properties and potential chemical reactivity. A thorough understanding of these properties is the cornerstone of its application in any experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5451-99-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₈O₂ | [1][3][4] |

| Molecular Weight | 170.25 g/mol | [1][3][5] |

| Appearance | Colorless Liquid | |

| Density | ~0.94 - 0.95 g/cm³ | [2][5] |

| Boiling Point | ~214.4 °C at 760 mmHg | [2][5] |

| Flash Point | ~81.1 °C | [5] |

| Refractive Index | ~1.449 | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | |

| InChIKey | WODFKKJZIWGYCU-UHFFFAOYSA-N | [1][3] |

The data indicate that this compound is a relatively non-volatile, non-polar liquid at standard temperature and pressure. Its lipophilic nature, evidenced by its insolubility in water, is a critical factor for its use in non-aqueous reaction systems, extraction processes, and formulation science.

Synthesis Pathway: Fischer-Speier Esterification

The most direct and well-established method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed condensation reaction is a fundamental transformation in organic chemistry. The success of the synthesis hinges on manipulating the reaction equilibrium to favor product formation.

Mechanistic Rationale and Experimental Causality

Fischer esterification is a reversible process. To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically accomplished by two means: 1) using an excess of one reactant (usually the less expensive one, in this case, either cyclopentanol or pentanoic acid) or 2) actively removing water as it is formed, often through the use of a Dean-Stark apparatus or a drying agent. The acid catalyst (e.g., H₂SO₄) is essential as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the alcohol.

Caption: Synthesis and Purification Workflow for this compound.

Self-Validating Synthesis Protocol

This protocol incorporates purification and analytical checkpoints to ensure the identity and purity of the final product.

Materials:

-

Pentanoic acid

-

Cyclopentanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or ethyl acetate)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware including round-bottom flask, reflux condenser, separatory funnel, and distillation apparatus.

Procedure:

-

Reaction Setup: To a round-bottom flask, add pentanoic acid (1.0 eq) and cyclopentanol (1.2 eq). The slight excess of the alcohol helps drive the equilibrium.

-

Catalysis: While stirring, cautiously add concentrated sulfuric acid (0.02-0.05 eq) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress via Thin Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of a new, less polar spot for the ester.

-

Workup and Extraction: a. Cool the reaction mixture to room temperature. Dilute with diethyl ether. b. Transfer the mixture to a separatory funnel and wash sequentially with i) water, ii) saturated NaHCO₃ solution until effervescence ceases (to neutralize all acids), and iii) brine. c. Separate the organic layer and dry it over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude ester.

-

Purification: For high-purity applications, purify the crude product via fractional distillation under reduced pressure. The lower pressure is necessary to prevent decomposition at the high atmospheric boiling point.

Analytical Characterization and Quality Control

To ensure the synthesized material meets the required standards for research or development, a multi-technique analytical approach is mandatory. This provides a validated confirmation of structure and purity.

-

Infrared (IR) Spectroscopy: A key diagnostic tool. The IR spectrum must show a strong, characteristic carbonyl (C=O) stretching absorption for the ester at approximately 1735-1750 cm⁻¹. Critically, the broad O-H stretching band from the starting carboxylic acid and alcohol (3200-3600 cm⁻¹) must be absent, confirming the reaction's completion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide a distinct fingerprint. Expect signals corresponding to the protons of the cyclopentyl ring and the aliphatic protons of the pentanoate chain. The proton on the carbon bearing the ester oxygen will be shifted downfield.

-

¹³C NMR: Confirms the carbon skeleton. A characteristic peak for the ester carbonyl carbon will be observed in the 170-180 ppm range. PubChem indicates the availability of reference spectra.[3]

-

-

Mass Spectrometry (MS): Primarily used to confirm the molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal, as it simultaneously provides purity data (from the GC chromatogram) and structural information. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 170.25.[1][3]

Caption: A Multi-technique Workflow for Analytical Validation.

Applications in Research and Drug Development

While its primary role is in fragrances, the unique combination of a moderately sized lipophilic tail and a compact carbocyclic ring makes this compound a molecule of interest for several specialized applications.

-

Excipient in Topical Formulations: In drug development, particularly for dermatological products, the choice of excipients is critical. This compound's properties—low volatility, pleasant scent, and lipophilicity—make it a candidate as an emollient or a fragrance component to improve patient acceptance of a topical formulation.

-

Non-polar Medium for Biocatalysis: The search for green and effective solvents for enzymatic reactions is ongoing. As an ester, it could serve as a non-polar medium for lipase-catalyzed reactions, where the ester's own structure would be inert.

-

Scaffold for Synthesis: The cyclopentane ring is a common motif in many biologically active natural products and approved drugs.[6] While this compound itself is simple, it can serve as a readily available starting material. The ester functionality can be reduced to an alcohol, hydrolyzed back to the acid, or reacted with organometallic reagents, providing a versatile entry point into more complex cyclopentane-containing molecules for screening libraries in drug discovery programs.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable. The primary source for all safety information must be the most current Safety Data Sheet (SDS) provided by the supplier.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and other sources of ignition.[7][8]

-

Hazards: While specific data for this ester is limited, compounds of this class are typically combustible liquids. Avoid inhalation of vapors and contact with skin and eyes. Repeated exposure may cause skin dryness or cracking.[7]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is more than a simple fragrance component; it is a well-defined chemical entity with accessible synthesis routes and clear analytical validation procedures. For the researcher and drug development professional, it represents a potential tool as a specialized excipient, a non-conventional solvent, or a foundational building block for the synthesis of more complex, biologically relevant molecules. This guide provides the necessary technical and safety framework to enable its confident exploration in a scientific setting.

References

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

-

Letopharm Limited. (n.d.). This compound| CAS:#5451-99-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

LookChem. (n.d.). Pentanoic acid, cyclopentyl ester (9CI) CAS NO.5451-99-0. BOC Sciences. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: cyclopentane. Retrieved from [Link]

-

ResearchGate. (2021). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Retrieved from [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound| CAS:#5451-99-0 -Letopharm Limited [letopharm.com]

- 3. This compound | C10H18O2 | CID 228763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentanoic acid, cyclopentyl ester (9CI), CasNo.5451-99-0 BOC Sciences United States [bocscichem.lookchem.com]

- 5. CAS # 5451-99-0, Pentanoic Acid, Cyclopentyl Ester: more information. [chemblink.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemos.de [chemos.de]

An In-depth Technical Guide to the Synthesis of Pentanoic Acid, Cyclopentyl Ester

This guide provides a comprehensive overview of the synthesis of pentanoic acid, cyclopentyl ester, a valuable compound in various research and development applications. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights into its preparation and characterization.

Introduction: Understanding Pentanoic Acid, Cyclopentyl Ester

Pentanoic acid, cyclopentyl ester, also known as cyclopentyl pentanoate, is an ester with the molecular formula C₁₀H₁₈O₂. Its structure consists of a pentanoyl group attached to a cyclopentyl moiety through an ester linkage. This compound and its analogs are of interest in flavor and fragrance industries and may serve as building blocks in the synthesis of more complex molecules in medicinal chemistry and materials science. A thorough understanding of its synthesis is crucial for ensuring high purity and yield, which are critical for its applications.

Table 1: Physicochemical Properties of Pentanoic Acid, Cyclopentyl Ester and Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Pentanoic Acid | C₅H₁₀O₂ | 102.13 | 185.4 | 0.94 |

| Cyclopentanol | C₅H₁₀O | 86.13 | 140.85 | 0.9478 |

| Pentanoic Acid, Cyclopentyl Ester | C₁₀H₁₈O₂ | 170.25 | 214.4 | 0.94 |

Data sourced from PubChem and other chemical suppliers.[1][2][3][4][5][6][7]

The Cornerstone of Synthesis: Fischer-Speier Esterification

The most direct and widely employed method for synthesizing pentanoic acid, cyclopentyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (pentanoic acid) with an alcohol (cyclopentanol) to yield an ester and water.[8]

The "Why": Mechanistic Insights

The Fischer esterification is a reversible nucleophilic acyl substitution.[8][9] The mechanism, illustrated below, is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically concentrated sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Diagram 1: Reaction Mechanism of Fischer-Speier Esterification

Caption: A streamlined workflow for the synthesis and purification of the target ester.

Step-by-Step Methodology

Safety First: This procedure involves the use of concentrated sulfuric acid, which is highly corrosive. [10][11][12][13][14]Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. [13][14]All manipulations involving concentrated sulfuric acid should be performed in a well-ventilated fume hood. [14]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine pentanoic acid (10.21 g, 0.10 mol) and cyclopentanol (12.92 g, 0.15 mol).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (~1 mL) to the mixture. The addition is exothermic, and the flask may become warm.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reflux temperature should be maintained for approximately 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 50 mL of cold water.

-

Extraction and Neutralization: Add 50 mL of diethyl ether to the separatory funnel and shake gently, venting frequently to release any pressure buildup. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) to neutralize the acidic catalyst and any unreacted pentanoic acid, followed by 50 mL of saturated sodium chloride solution (brine). [15][16][17][18][19][20]6. Drying: Dry the organic layer over anhydrous magnesium sulfate. [15][16][17]7. Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude ester is then purified by simple distillation. [18][21]Collect the fraction boiling at approximately 214 °C. [4]

Characterization and Purity Assessment: A Self-Validating System

The identity and purity of the synthesized pentanoic acid, cyclopentyl ester must be confirmed through various analytical techniques.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum should exhibit characteristic signals corresponding to the protons of the pentanoyl and cyclopentyl groups. Key expected signals include a triplet for the terminal methyl group of the pentanoyl chain, multiplets for the methylene groups, and a multiplet for the methine proton of the cyclopentyl ring adjacent to the ester oxygen.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the methine carbon of the cyclopentyl ring attached to the oxygen, and the various methylene and methyl carbons in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. The absence of a broad O-H stretching band (from the carboxylic acid and alcohol starting materials) indicates the completion of the reaction.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern will likely include characteristic fragments corresponding to the loss of the cyclopentoxy group or parts of the pentanoyl chain.

Spectroscopic data for pentanoic acid, cyclopentyl ester can be found in public databases such as PubChem and SpectraBase for comparison. [1][22][23]

Alternative Synthesis Strategies

While Fischer esterification is the most common method, other strategies can be employed for the synthesis of esters, particularly when dealing with acid-sensitive substrates.

-

Acylation with Acid Chlorides or Anhydrides: Pentanoic acid can be converted to its more reactive acid chloride or anhydride derivative. These compounds readily react with cyclopentanol, often in the presence of a non-nucleophilic base like pyridine, to form the ester. This method is generally faster and not reversible but requires the additional step of preparing the acid derivative.

-

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification of carboxylic acids and alcohols under mild conditions. It is particularly useful for sensitive substrates but generates dicyclohexylurea as a byproduct, which can sometimes be difficult to remove.

-

Transesterification: An existing ester can be converted to pentanoic acid, cyclopentyl ester by reacting it with cyclopentanol in the presence of an acid or base catalyst. This is an equilibrium process and is typically driven to completion by using a large excess of cyclopentanol or by removing the alcohol from the starting ester.

The choice of synthetic route ultimately depends on factors such as the scale of the reaction, the availability and cost of reagents, and the presence of other functional groups in the starting materials.

Conclusion

The synthesis of pentanoic acid, cyclopentyl ester via Fischer-Speier esterification is a robust and well-established method. By understanding the underlying reaction mechanism and employing strategies to drive the equilibrium towards product formation, high yields of the pure ester can be reliably obtained. The detailed experimental protocol and characterization guidelines provided in this technical guide serve as a valuable resource for researchers and professionals in the field, ensuring the successful synthesis and validation of this important chemical compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Pentanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Cyclopentanol. National Center for Biotechnology Information. [Link]

-

Sciencemadness Wiki. Pentanoic acid. [Link]

-

Letopharm Limited. This compound| CAS:#5451-99-0. [Link]

-

Wikipedia. Cyclopentanol. [Link]

-

Wikipedia. Valeric acid. [Link]

-

CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. [Link]

-

Westlab. Safety Protocols For Handling Sulfuric Acid in Laboratories. [Link]

-

NMPPDB. Pentanoic acid. [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

-

Fischer Esterification. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Fischer Esterification Procedure. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

YouTube. Esters 4. Organic Preparation & Purification of an Ester. [Link]

-

HSCprep. Fisher Esterification: Synthesis and Purification of Esters. [Link]

-

The Fischer Esterification. [Link]

-

Esters. An Introduction. [Link]

-

YouTube. Esterification: Reflux, Isolation and Purification // HSC Chemistry. [Link]

-

BYJU'S. Fischer esterification reaction. [Link]

Sources

- 1. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanol | 96-41-3 [chemicalbook.com]

- 4. letopharm.com [letopharm.com]

- 5. Cyclopentanol - Wikipedia [en.wikipedia.org]

- 6. PENTANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Valeric acid - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. byjus.com [byjus.com]

- 10. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. CCOHS: Sulfuric Acid [ccohs.ca]

- 13. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 14. westlab.com.au [westlab.com.au]

- 15. cerritos.edu [cerritos.edu]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 17. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 18. scienceready.com.au [scienceready.com.au]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]

- 22. dev.spectrabase.com [dev.spectrabase.com]

- 23. This compound | C10H18O2 | CID 228763 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Cyclopentyl Pentanoate

Abstract

This technical guide provides a comprehensive overview of the essential physical and spectral characteristics of cyclopentyl pentanoate (CAS No. 5451-99-0).[1][2] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes key data points with practical, field-proven methodologies for their determination. The guide is structured to offer not just data, but also the scientific rationale behind the measurement techniques, ensuring a thorough understanding of the compound's physical behavior.

Introduction: Understanding the Molecular Identity

This compound, an ester formed from cyclopentanol and pentanoic acid, possesses a molecular structure that dictates its physical properties and potential applications. Its molecular formula is C₁₀H₁₈O₂ and it has a molecular weight of approximately 170.25 g/mol .[2] The interplay between the flexible five-membered cyclopentyl ring and the linear five-carbon pentanoate chain results in a compound with moderate lipophilicity, influencing its solubility and interaction with biological systems. A thorough characterization of its physical properties is paramount for its application in formulation science, reaction kinetics, and as a standard in analytical chemistry.

Core Physical Properties

A precise understanding of the physical constants of this compound is fundamental for its handling, purification, and application. These properties are a direct consequence of its molecular structure and the intermolecular forces at play, primarily van der Waals forces and dipole-dipole interactions.

Table 1: Summary of Key Physical Characteristics

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |

| Molecular Weight | 170.25 g/mol | [2] |

| CAS Number | 5451-99-0 | [1][2] |

| Density | 0.94 g/cm³ at 20 °C | [1] |

| Boiling Point | 214.4 °C at 760 mmHg | [1] |

| Melting Point | Estimated < -20 °C | |

| Refractive Index (n²⁰/D) | 1.449 | [1] |

| Vapor Pressure | 0.156 mmHg at 25 °C | [1] |

| Appearance | Colorless liquid | [3] |

Density: A Measure of Molecular Packing

The density of 0.94 g/cm³ indicates that this compound is slightly less dense than water.[1] This value is critical for solvent-solvent extraction protocols and for calculations in process chemistry, such as mass-to-volume conversions.

Boiling Point: Volatility and Intermolecular Forces

With a boiling point of 214.4 °C at atmospheric pressure, this compound is a relatively low-volatility organic compound.[1] This high boiling point is a reflection of its molecular weight and the strength of the van der Waals forces between molecules.

Melting Point: Transition to the Solid State

Refractive Index: Interaction with Light

The refractive index of 1.449 is a measure of how light propagates through the liquid and is a valuable parameter for purity assessment.[1] Any deviation from this value can indicate the presence of impurities.

Vapor Pressure and Volatility

A low vapor pressure of 0.156 mmHg at 25 °C confirms the low volatility of this compound, which is an important consideration for its storage and handling to minimize evaporative losses.[1]

Solubility Profile

The solubility of this compound is a key determinant of its utility in various applications, from reaction media to formulation excipients.

-

Water Solubility : As a moderately sized ester, this compound exhibits low solubility in water. Its hydrophobic cyclopentyl and pentyl chains dominate its interaction with polar water molecules.

-

Organic Solvents : It is expected to be freely soluble in a wide range of common organic solvents, including ethanol, diethyl ether, acetone, and other hydrocarbons.[3] This is due to the favorable "like dissolves like" principle, where the nonpolar and moderately polar nature of the ester interacts favorably with these solvents.

Spectral Characteristics: A Fingerprint of the Molecule

Spectroscopic analysis provides a detailed fingerprint of the molecular structure of this compound, allowing for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the cyclopentyl ring and the pentanoate chain.

-

Cyclopentyl Protons: The proton attached to the oxygen-bearing carbon of the cyclopentyl ring (methine proton) will be the most downfield-shifted proton of the ring, likely appearing as a multiplet in the range of 4.8-5.2 ppm. The other protons on the cyclopentyl ring will appear as complex multiplets further upfield, typically between 1.5 and 1.9 ppm.

-

Pentanoate Protons: The α-methylene protons (next to the carbonyl group) will appear as a triplet around 2.2-2.4 ppm. The subsequent methylene groups will show signals progressively upfield, with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR: The carbon NMR spectrum will provide distinct signals for each carbon atom in a unique electronic environment.

-

Carbonyl Carbon: A characteristic peak in the downfield region, typically around 170-175 ppm.

-

Cyclopentyl Carbons: The carbon attached to the oxygen will be in the range of 70-80 ppm. The other carbons of the cyclopentyl ring will appear in the aliphatic region, typically between 20 and 40 ppm.

-

Pentanoate Carbons: The α-carbon will be around 34-36 ppm, with the other carbons of the pentanoate chain appearing at progressively higher field, with the terminal methyl carbon being the most upfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the characteristic absorptions of the ester functional group.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl stretch in a saturated ester.[3]

-

C-O Stretch: Two distinct stretching vibrations for the C-O single bonds of the ester group are anticipated in the 1000-1300 cm⁻¹ region.[3]

-

C-H Stretch: Absorptions corresponding to the C-H stretching of the aliphatic cyclopentyl and pentanoate chains will be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to yield a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern will likely be characterized by:

-

Loss of the Cyclopentyloxy Radical: Cleavage of the bond between the carbonyl carbon and the ester oxygen, resulting in an acylium ion at m/z = 85.

-

Loss of the Pentanoyl Group: Leading to a cyclopentyl cation at m/z = 69.

-

McLafferty Rearrangement: A common fragmentation pathway for esters, which could lead to a fragment ion at m/z = 102.

Experimental Protocols for Physical Characterization

The following section details the methodologies for the precise determination of the key physical properties of this compound, emphasizing the principles that ensure data integrity.

Workflow for Comprehensive Physical Characterization

Caption: Workflow for the physical characterization of this compound.

Determination of Density

-

Principle: The density is determined by measuring the mass of a known volume of the liquid at a controlled temperature.

-

Methodology (based on ASTM D4052):

-

Calibrate a digital density meter using dry air and deionized water at a known temperature (e.g., 20 °C).

-

Inject the this compound sample into the oscillating U-tube of the density meter, ensuring no air bubbles are present.

-

Allow the temperature of the sample to equilibrate to the set temperature.

-

Record the oscillation period and use the instrument's software to calculate the density.

-

-

Expertise & Trustworthiness: This method is highly accurate and reproducible. The self-validating nature of the protocol lies in the initial calibration with well-characterized standards. Regular verification with these standards ensures the continued accuracy of the measurements.

Determination of Boiling Point

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Methodology (based on ASTM D1078):

-

Place a measured volume of this compound in a distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus with a condenser and a calibrated thermometer, ensuring the top of the thermometer bulb is level with the bottom of the side arm of the flask.

-

Heat the flask gently and record the temperature at which the first drop of distillate falls from the condenser.

-

Continue distillation and record the temperature range over which the bulk of the liquid distills.

-

-

Expertise & Trustworthiness: The accuracy of this method depends on precise temperature measurement and accurate pressure correction. The use of a calibrated thermometer and recording the barometric pressure are crucial for obtaining a reliable boiling point that can be corrected to standard pressure.

Determination of Refractive Index

-

Principle: The refractive index is measured using a refractometer, which determines the angle at which light is bent as it passes from a prism of known refractive index into the liquid sample.

-

Methodology (based on ASTM D1218):

-

Calibrate the Abbe refractometer using a standard liquid of known refractive index (e.g., distilled water).

-

Apply a few drops of this compound to the surface of the prism.

-

Close the prism assembly and allow the sample to reach thermal equilibrium (e.g., 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index directly from the instrument's scale.

-

-

Expertise & Trustworthiness: This is a rapid and precise method for purity assessment. The self-validation of this protocol is achieved through the initial calibration with a certified standard and ensuring the temperature is accurately controlled, as refractive index is temperature-dependent.

Logical Relationships in Spectroscopic Analysis

Caption: Interrelation of molecular structure and spectroscopic outputs.

Conclusion

This technical guide has presented a detailed compilation of the physical characteristics of this compound, grounded in established scientific principles and methodologies. By providing not only the data but also the context for its measurement, this document aims to empower researchers and scientists to utilize this compound with a comprehensive understanding of its physical behavior. The integration of experimental protocols and the rationale behind them underscores the importance of rigorous and self-validating scientific practice.

References

-

Letopharm Limited. (n.d.). This compound| CAS:#5451-99-0. Retrieved from [Link]

-

ASTM International. (2019). Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (ASTM D4052-18a). Retrieved from [Link]

-

ASTM International. (2019). Standard Test Method for Distillation of Volatile Organic Liquids (ASTM D1078-19). Retrieved from [Link]

-

ASTM International. (2021). Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids (ASTM D1218-21). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228763, this compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectral Data of Cyclopentyl Pentanoate

This guide provides a comprehensive analysis of the spectral data for cyclopentyl pentanoate (C₁₀H₁₈O₂), a significant compound in flavor, fragrance, and chemical synthesis sectors. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the structural elucidation of this ester through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not just data, but the rationale behind the analytical methodologies.

Introduction: The Molecular Portrait of this compound

This compound, the ester of cyclopentanol and pentanoic acid, possesses a characteristic fruity aroma, making it a valuable component in various industries. Accurate structural confirmation and purity assessment are paramount for its application, necessitating a thorough understanding of its spectral signature. This guide serves as a detailed roadmap for interpreting the spectroscopic data of this compound, ensuring scientific integrity and enabling confident application in research and development.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and multiplicity of the proton signals, we can precisely map the connectivity of the cyclopentyl and pentanoyl moieties of the ester.

Experimental Protocol: ¹H NMR Analysis

A robust ¹H NMR spectrum of this compound can be obtained using a standard high-resolution NMR spectrometer (e.g., 400 MHz). The choice of solvent and internal standard is critical for accurate chemical shift referencing.

Methodology:

-

Sample Preparation: A dilute solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard, with its signal set to 0.00 ppm. TMS is chosen for its chemical inertness and its single, sharp resonance peak that does not typically overlap with signals from most organic compounds.

-

Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer. A standard one-dimensional proton pulse program is utilized. Key acquisition parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay that allows for complete proton relaxation between pulses, ensuring accurate integration.

Figure 1: Workflow for ¹H NMR analysis of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopentyl ring and the pentanoate chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.15 | Multiplet | 1H | -O-CH - (cyclopentyl) |

| ~2.25 | Triplet | 2H | -C(=O)-CH₂ - |

| ~1.80 - 1.50 | Multiplet | 8H | Cyclopentyl -CH₂ - |

| ~1.60 | Sextet | 2H | -C(=O)-CH₂-CH₂ - |

| ~1.35 | Sextet | 2H | -CH₂-CH₂ -CH₃ |

| ~0.90 | Triplet | 3H | -CH₃ |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the spectrometer's magnetic field strength. The data presented here are predicted values based on typical ester spectra.

Analysis of the Spectrum:

-

Downfield Shift of the Cyclopentyl Methine Proton: The proton attached to the oxygen-bearing carbon of the cyclopentyl ring (-O-CH -) is the most deshielded, appearing at the lowest field (~5.15 ppm). This significant downfield shift is due to the electron-withdrawing effect of the adjacent oxygen atom.

-

Protons Alpha to the Carbonyl Group: The methylene protons adjacent to the carbonyl group (-C(=O)-CH₂ -) appear as a triplet around 2.25 ppm. The triplet multiplicity arises from coupling with the adjacent methylene group in the pentanoate chain.

-

Aliphatic Protons: The remaining methylene protons of the pentanoate chain and the cyclopentyl ring resonate in the upfield region (1.80 - 1.35 ppm). The terminal methyl group (-CH₃ ) of the pentanoate chain appears as a characteristic triplet at approximately 0.90 ppm, being the most shielded protons in the molecule.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Analysis

The sample prepared for ¹H NMR analysis can be directly used for ¹³C NMR.

Methodology:

-

Data Acquisition: A standard proton-decoupled ¹³C NMR pulse sequence is employed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Parameters: A wider spectral width (typically 0-220 ppm) is required compared to ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans is necessary to obtain a good signal-to-noise ratio.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C =O (Ester carbonyl) |

| ~76 | -O-C H- (Cyclopentyl) |

| ~34 | -C(=O)-C H₂- |

| ~32 | Cyclopentyl C H₂ (adjacent to -O-CH-) |

| ~28 | -C(=O)-CH₂-C H₂- |

| ~23 | Cyclopentyl C H₂ |

| ~22 | -CH₂-C H₂-CH₃ |

| ~14 | -C H₃ |

Note: This is a predicted spectrum. Actual chemical shifts should be verified from a reliable database such as the Spectral Database for Organic Compounds (SDBS) or PubChem.[1]

Analysis of the Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon (C =O) is the most deshielded carbon, appearing at the lowest field (~173 ppm).

-

Oxygen-Linked Carbon: The carbon of the cyclopentyl ring attached to the oxygen (-O-C H-) resonates at a downfield position (~76 ppm) due to the deshielding effect of the oxygen atom.

-

Aliphatic Carbons: The remaining aliphatic carbons of the pentanoate chain and the cyclopentyl ring appear in the upfield region of the spectrum.

Figure 2: Correlation of predicted ¹H and ¹³C NMR chemical shifts with the structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption of the ester functional group.

Experimental Protocol: IR Analysis

For a liquid sample like this compound, a neat sample can be analyzed directly.

Methodology:

-

Sample Preparation: A single drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr). These materials are transparent to infrared radiation.

-

Data Acquisition: The salt plates are mounted in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum to eliminate any atmospheric or instrumental interferences.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit several key absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2960-2870 | Strong | C-H stretch | Aliphatic (cyclopentyl and pentanoyl) |

| ~1735 | Strong, Sharp | C=O stretch | Ester |

| ~1170 | Strong | C-O stretch | Ester |

Note: The vapor phase IR spectrum is available on PubChem.[1]

Analysis of the Spectrum:

-

C-H Stretching: The strong absorptions in the 2960-2870 cm⁻¹ region are characteristic of C-H stretching vibrations in the sp³ hybridized carbons of the cyclopentyl and pentanoyl groups.

-

Carbonyl Stretching: The most prominent peak in the spectrum will be the intense, sharp absorption at approximately 1735 cm⁻¹, which is the hallmark of the C=O stretching vibration of the ester functional group.

-

C-O Stretching: A strong absorption band around 1170 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions due to various bending and stretching vibrations. This "fingerprint region" is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

Experimental Protocol: GC-MS Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

-

MS Analysis: As the separated this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Figure 3: General workflow for GC-MS analysis.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (170.25 g/mol ).[1]

-

Loss of the Cyclopentoxy Radical: Cleavage of the ester bond can result in the loss of a cyclopentoxy radical (•OC₅H₉), leading to the formation of the pentanoyl cation at m/z 85.

-

Loss of the Pentanoyl Group: Alternatively, cleavage can lead to the loss of the pentanoyl radical (•C₅H₉O), resulting in the cyclopentyl cation at m/z 69.

-

McLafferty Rearrangement: A characteristic fragmentation for esters with a sufficiently long alkyl chain is the McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. In the case of the pentanoate moiety, this would result in a fragment ion at m/z 102.

-

Other Fragments: Other smaller fragments will be observed due to further fragmentation of the primary ions.

The mass spectrum for this compound is available on SpectraBase.[2]

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides an unambiguous structural confirmation of this compound. Each spectroscopic technique offers a unique piece of the structural puzzle, and together they form a powerful and self-validating system for the characterization of this important ester. The methodologies and interpretations presented in this guide are intended to provide researchers and scientists with the foundational knowledge and practical insights necessary for their work in drug development and other scientific disciplines.

References

-

SpectraBase. This compound. [Link]. Accessed January 8, 2026.

-

PubChem. This compound. [Link]. Accessed January 8, 2026.

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of Cyclopentyl Pentanoate

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectrum of cyclopentyl pentanoate, intended for researchers, scientists, and professionals in the field of drug development. By delving into the principles behind the spectral data, this document serves as a practical resource for the structural elucidation and characterization of this aliphatic ester.

Introduction: The Molecular Profile of this compound

This compound (C₁₀H₁₈O₂) is an ester formed from cyclopentanol and pentanoic acid. Its molecular structure, a five-carbon cyclopentyl ring linked via an ester functional group to a five-carbon pentanoyl chain, gives rise to a distinct spectroscopic signature.[1] Understanding this signature is paramount for its identification, purity assessment, and quality control in various scientific applications. This guide will focus primarily on the detailed analysis of its ¹H and ¹³C NMR spectra, supplemented by insights from Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Deciphering the Proton NMR (¹H NMR) Spectrum

The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal are key parameters for structural assignment.

Predicted ¹H NMR Data:

| Protons (See Fig. 1) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-a | ~5.1 | Multiplet | 1H |

| H-b, H-e | ~1.7 - 1.9 | Multiplet | 4H |

| H-c, H-d | ~1.5 - 1.7 | Multiplet | 4H |

| H-f | ~2.3 | Triplet | 2H |

| H-g | ~1.6 | Sextet | 2H |

| H-h | ~1.3 | Sextet | 2H |

| H-i | ~0.9 | Triplet | 3H |

Table 1: Predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound.

Causality of Chemical Shifts and Multiplicities:

-

H-a (methine proton on the cyclopentyl ring): This proton is directly attached to the carbon bearing the ester oxygen. The electronegativity of the oxygen atom deshields this proton, causing its signal to appear significantly downfield around 5.1 ppm. It appears as a multiplet due to coupling with the adjacent methylene protons (H-b and H-e).

-

H-b, H-c, H-d, H-e (cyclopentyl methylene protons): These protons on the cyclopentyl ring are diastereotopic and will exhibit complex splitting patterns, appearing as overlapping multiplets in the range of 1.5 to 1.9 ppm. Their chemical shifts are influenced by their proximity to the ester group and their stereochemical relationships.

-

H-f (methylene protons α to the carbonyl): These protons are adjacent to the electron-withdrawing carbonyl group (C=O), which deshields them, resulting in a chemical shift around 2.3 ppm. The signal is split into a triplet by the neighboring methylene protons (H-g).

-

H-g, H-h (methylene protons in the pentanoyl chain): These protons are further from the electron-withdrawing groups and therefore resonate at higher fields (lower ppm values), appearing as sextets due to coupling with their neighboring methylene and methyl protons.

-

H-i (terminal methyl protons): These protons are the most shielded in the molecule, located at the end of the alkyl chain, and thus appear at the highest field (lowest ppm value) around 0.9 ppm. The signal is a characteristic triplet due to coupling with the adjacent methylene protons (H-h).

Unveiling the Carbon Skeleton: ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Carbon (See Fig. 1) | Predicted Chemical Shift (ppm) |

| C-1 (Carbonyl) | ~173 |

| C-2 (α-CH₂) | ~34 |

| C-3 (CH₂) | ~27 |

| C-4 (CH₂) | ~22 |

| C-5 (CH₃) | ~14 |

| C-6 (CH-O) | ~77 |

| C-7, C-10 (CH₂) | ~33 |

| C-8, C-9 (CH₂) | ~24 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Rationale for ¹³C Chemical Shifts:

-

C-1 (Carbonyl Carbon): The carbon of the carbonyl group is highly deshielded due to the double bond to an electronegative oxygen atom and resonates at a very low field, around 173 ppm.

-

C-6 (Methine Carbon of Cyclopentyl Ring): This carbon is bonded to the ester oxygen, causing a significant downfield shift to approximately 77 ppm.

-

C-2, C-7, C-10 (Methylene Carbons adjacent to functional groups): The methylene carbon alpha to the carbonyl group (C-2) and the methylene carbons on the cyclopentyl ring adjacent to the ester-linked carbon (C-7, C-10) are deshielded and appear in the 33-34 ppm range.

-

C-3, C-4, C-8, C-9 (Other Methylene Carbons): The remaining methylene carbons in the pentanoyl chain and the cyclopentyl ring are more shielded and resonate in the 22-27 ppm region.

-

C-5 (Methyl Carbon): The terminal methyl carbon is the most shielded carbon and therefore has the lowest chemical shift, around 14 ppm.

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the numbering scheme used for the NMR assignments.

Figure 1: Molecular structure of this compound with proton and carbon numbering for NMR assignment.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

Acquire a larger number of scans (e.g., 128-1024 or more) due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Pick the peaks and assign the chemical shifts.

-

Complementary Spectroscopic Techniques

While NMR is a powerful tool for structure elucidation, complementary techniques provide additional valuable information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | 1750 - 1735 | Strong, sharp absorption due to the carbonyl stretch. |

| C-O (Ester) | 1300 - 1000 | Strong absorption due to the C-O single bond stretch. |

| C-H (sp³) | 2960 - 2850 | Medium to strong absorption due to C-H stretching in the alkyl chains. |

Table 3: Characteristic infrared absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 170.25 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key fragments:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 170 | [C₁₀H₁₈O₂]⁺ | Molecular ion (M⁺) |

| 101 | [C₅H₉O₂]⁺ | Loss of the cyclopentyl radical (•C₅H₉) |

| 85 | [C₅H₉O]⁺ | McLafferty rearrangement |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation from the pentanoyl chain |

Table 4: Expected major fragmentation ions of this compound in EI-MS.

Fragmentation Logic:

-

α-Cleavage: The bond between the carbonyl carbon and the α-carbon of the pentanoyl chain can break, as can the bond between the ester oxygen and the cyclopentyl ring.

-

McLafferty Rearrangement: A characteristic fragmentation for esters with a γ-hydrogen on the acyl chain, leading to the elimination of a neutral alkene (in this case, propene) and the formation of a radical cation.

Logical Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of this compound.

Sources

Cyclopentyl pentanoate mass spectrometry fragmentation

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Cyclopentyl Pentanoate

Introduction

For researchers and professionals in drug development and analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for molecular structure elucidation. When coupled with gas chromatography (GC), GC-MS provides high-resolution separation and sensitive detection, making it a cornerstone of both qualitative and quantitative analysis. This guide offers a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation patterns of this compound, a representative ester molecule. Understanding these fragmentation pathways is crucial for the accurate identification of ester-containing compounds and the interpretation of their mass spectra in complex matrices.

This compound (C₁₀H₁₈O₂) possesses the characteristic ester functional group, which dictates its primary fragmentation behavior. The molecule consists of a pentanoyl (acyl) group and a cyclopentyl (alkoxy) group. Under the high-energy conditions of electron ionization, the resulting molecular ion is unstable and undergoes a series of predictable cleavage and rearrangement reactions to yield a unique mass spectrum. This "fingerprint" allows for its unambiguous identification.

The initial step in EI-MS is the bombardment of the analyte molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M•⁺). The site of ionization in esters is preferentially at the oxygen atoms due to their non-bonding lone pair electrons, which have the highest energy.[1] The molecular ion of this compound would therefore have a mass-to-charge ratio (m/z) corresponding to its molecular weight of 170.25 g/mol .

Principal Fragmentation Mechanisms

The fragmentation of aliphatic esters like this compound is dominated by two major pathways: α-cleavage and the McLafferty rearrangement.[2][3] These processes are driven by the formation of stable carbocations and neutral losses.

α-Cleavage: Fission Adjacent to the Carbonyl Group

Alpha-cleavage is a common fragmentation pathway for compounds containing a heteroatom and involves the breaking of a bond adjacent to the carbon bearing the functional group.[4][5] For esters, α-cleavage can occur on either side of the carbonyl group, leading to the formation of resonance-stabilized acylium ions.

-

Cleavage of the C-O Bond (Loss of the Alkoxy Group): The most significant α-cleavage for esters involves the fission of the bond between the carbonyl carbon and the alkoxy oxygen. This results in the loss of a cyclopentoxy radical (•OC₅H₉) and the formation of the pentanoyl acylium ion. This acylium ion is highly stabilized by resonance and is often a prominent peak in the mass spectrum.

-

Cleavage of the C-C Bond (Loss of the Alkyl Group from the Acyl Chain): Cleavage can also occur at the C-C bond alpha to the carbonyl group on the acyl side. This would result in the loss of a propyl radical (•C₃H₇) and the formation of a resonance-stabilized cation.

The McLafferty Rearrangement: A Signature Fragmentation

The McLafferty rearrangement is a hallmark fragmentation of carbonyl compounds that possess a γ-hydrogen atom on a sufficiently long alkyl chain.[6][7] This intramolecular hydrogen transfer occurs via a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation.[7][8]

In this compound, the pentanoyl group provides the necessary γ-hydrogens. The rearrangement involves the transfer of a γ-hydrogen from the acyl chain to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. This results in the expulsion of a neutral butene molecule (C₄H₈) and the formation of a protonated cyclopentyl ester of acetic acid radical cation.

The workflow for these primary fragmentation events can be visualized as follows:

Caption: Primary fragmentation pathways of this compound molecular ion.

Fragmentation of the Cyclopentyl Group

The cyclopentyl moiety itself can undergo fragmentation, especially after being eliminated as a cyclopentyl cation (C₅H₉⁺) or within other fragment ions. Cycloalkanes typically fragment through the loss of neutral alkene molecules.[9] A common fragmentation for a cyclopentyl cation is the loss of an ethylene molecule (C₂H₄) to form a propyl cation (C₃H₅⁺).[10]

The fragmentation pathways can be visualized in more detail as follows:

Caption: Detailed fragmentation scheme for this compound.

Predicted Mass Spectrum and Key Fragment Ions

Based on the established fragmentation principles, the following table summarizes the expected key ions in the EI mass spectrum of this compound.

| m/z | Proposed Ion Structure | Formation Pathway | Significance |

| 170 | [C₁₀H₁₈O₂]•⁺ | Molecular Ion | Confirms molecular weight; may be of low intensity. |

| 114 | [C₆H₁₀O₂]•⁺ | McLafferty Rearrangement | Characteristic of esters with γ-hydrogens. |

| 85 | [C₅H₉O]⁺ | α-Cleavage (loss of •OC₅H₉) | Often the base peak or a very intense peak. |

| 69 | [C₅H₉]⁺ | Cleavage of the ester bond | Represents the cyclopentyl moiety. |

| 41 | [C₃H₅]⁺ | Secondary fragmentation of [C₅H₉]⁺ | Indicates fragmentation of the cycloalkyl ring. |

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

To empirically validate the predicted fragmentation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol should be employed. The following provides a robust starting point for the analysis of this compound.

1. Sample Preparation:

-

Prepare a 100 ppm solution of this compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is free of particulate matter by filtering if necessary.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890N or equivalent.[11]

-

Mass Spectrometer: Agilent 5975C or equivalent single quadrupole mass selective detector.

-

GC Column: A non-polar capillary column, such as a Zebron ZB-1 (100% dimethylpolysoxane) or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating esters.[11]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector:

-

Temperature: 250 °C.[11]

-

Injection Volume: 1 µL.

-

Mode: Splitless or a high split ratio (e.g., 10:1) depending on sample concentration.

-

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final Hold: 5 minutes at 250 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

3. Data Acquisition and Analysis:

-

Acquire the data in full scan mode to obtain the complete mass spectrum.

-

Integrate the chromatographic peak corresponding to this compound.

-

Generate the mass spectrum for the peak and identify the molecular ion and key fragment ions.

-

Compare the experimental spectrum to spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation, if available.[3]

The experimental workflow is outlined below:

Caption: GC-MS experimental workflow for this compound analysis.

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process governed by the fundamental principles of α-cleavage and McLafferty rearrangement, characteristic of aliphatic esters. The formation of a resonance-stabilized pentanoyl acylium ion at m/z 85 is expected to be a dominant feature of the spectrum. Concurrently, the McLafferty rearrangement will likely yield a significant ion at m/z 114. Further fragmentation of the cyclopentyl moiety provides additional structural information. By employing a standardized GC-MS protocol, these predicted fragmentation patterns can be empirically verified, allowing for the confident identification and characterization of this and structurally related compounds. This guide provides the theoretical framework and practical starting points for researchers to effectively utilize mass spectrometry in their analytical workflows.

References

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. [Link]

-

The Catalyst - Chemistry. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

-

Wikipedia. (n.d.). McLafferty rearrangement. [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. [Link]

-